Product packaging for 4,4-Difluoro-2-phenylpiperidine(Cat. No.:CAS No. 1257301-37-3)

4,4-Difluoro-2-phenylpiperidine

Cat. No.: B3226724
CAS No.: 1257301-37-3
M. Wt: 197.22
InChI Key: QHPYSSMVDHZFPF-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-phenylpiperidine (CAS 1257301-37-3) is an organofluorine compound with the molecular formula C11H13F2N and a molecular weight of 197.22 g/mol . This chemical serves as a versatile and valuable building block in medicinal chemistry and organic synthesis. The incorporation of fluorine atoms at the 4-position of the piperidine ring can significantly alter the molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in drug design . The scaffold of functionalized fluorinated piperidines is of high interest in pharmaceutical research for constructing potent bioactive molecules, such as inhibitors for enzymes like phosphodiesterase . As a substituted phenylpiperidine, this core structure is a privileged motif found in compounds with diverse pharmacological activities . Researchers utilize this compound as a key synthetic intermediate to develop novel therapeutic candidates. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13F2N B3226724 4,4-Difluoro-2-phenylpiperidine CAS No. 1257301-37-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-difluoro-2-phenylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-11(13)6-7-14-10(8-11)9-4-2-1-3-5-9/h1-5,10,14H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPYSSMVDHZFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,4 Difluoro 2 Phenylpiperidine and Analogues

Pioneering Synthetic Routes to Difluorinated Piperidine (B6355638) Rings

A variety of synthetic strategies have been employed to construct the 4,4-difluoropiperidine (B1302736) ring system, each with its own advantages and limitations. These approaches range from the modification of aromatic precursors to the closure of acyclic chains.

Dearomatization-Hydrogenation Approaches for Fluorinated Pyridines

A prominent and efficient method for the synthesis of fluorinated piperidines involves the dearomatization and subsequent hydrogenation of readily available fluorinated pyridine (B92270) precursors. This strategy allows for the direct introduction of fluorine atoms at desired positions on the piperidine ring.

A one-pot rhodium-catalyzed dearomatization-hydrogenation process has been developed that enables the highly diastereoselective formation of a variety of all-cis-(multi)fluorinated piperidines. This method utilizes a rhodium-carbene catalyst in the presence of a boron-based reducing agent, followed by hydrogenation. The process has been shown to be effective for a range of substituted fluoropyridines, leading to the corresponding fluorinated piperidines with high diastereoselectivity.

Furthermore, a heterogeneous catalysis approach using palladium on carbon (Pd/C) has been demonstrated for the cis-selective hydrogenation of fluoropyridines. This method offers the advantage of using a commercially available and robust catalyst, and it has been shown to tolerate a variety of functional groups. The reaction is typically carried out in the presence of an acid, which protonates the pyridine nitrogen, facilitating the reduction. This approach has been successfully applied to the synthesis of fluorinated derivatives of important drug compounds.

A key challenge in the hydrogenation of fluoropyridines is the potential for hydrodefluorination, where the fluorine atoms are cleaved from the ring. Careful selection of the catalyst and reaction conditions is crucial to minimize this unwanted side reaction.

Table 1: Comparison of Dearomatization-Hydrogenation Methods
MethodCatalystKey FeaturesChallenges
Rhodium-catalyzed Dearomatization-HydrogenationRhodium-carbene complexOne-pot, high diastereoselectivity for all-cis productsPotential for catalyst poisoning
Heterogeneous HydrogenationPalladium on Carbon (Pd/C)Commercially available catalyst, robust, good functional group toleranceRisk of hydrodefluorination

Ring-Closing Strategies for Piperidine Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of various cyclic structures, including fluorinated heterocycles. While specific examples detailing the synthesis of 4,4-difluoro-2-phenylpiperidine via RCM are not extensively reported, the general principles of this methodology are applicable. The synthesis of 4,4-difluoroglycosides has been achieved using a sequence involving RCM, demonstrating the feasibility of this approach for creating rings containing a gem-difluoro unit. nih.gov

The strategy would typically involve the synthesis of an acyclic diene precursor containing the necessary 4,4-difluoro and 2-phenyl substituents. Treatment of this diene with a suitable metathesis catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, would then induce the ring-closing reaction to form the desired piperidine ring. drughunter.com Challenges in applying RCM to the synthesis of fluorinated nitrogen heterocycles include potential catalyst inhibition by the nitrogen atom and the electronic effects of the fluorine atoms on the reactivity of the double bonds.

Radical Cyclization Pathways for Difluoropiperidine Construction

Radical cyclization reactions offer another avenue for the construction of the difluoropiperidine scaffold. These reactions involve the generation of a radical species that then undergoes an intramolecular cyclization to form the ring system. While the direct application to this compound is not extensively documented, the synthesis of gem-difluorinated compounds via radical reactions has been demonstrated. nih.gov

A potential strategy could involve the generation of a radical on a suitably functionalized acyclic precursor containing the gem-difluoro and phenyl groups. For instance, a radical could be generated adjacent to the nitrogen atom, which then adds to a tethered double bond to form the six-membered ring. The synthesis of gem-difluoromethylsulfone-containing heterocycles has been achieved through the intramolecular cyclization of a γ,γ-difluoroalkyl radical, showcasing the potential of this approach. researchgate.net

Stereoselective and Enantioselective Synthesis of Fluorinated Piperidines

The development of stereoselective and enantioselective methods for the synthesis of fluorinated piperidines is of great importance, as the stereochemistry of these molecules can have a profound impact on their biological activity.

One approach to achieving enantioselectivity is through the use of chiral auxiliaries. For example, an oxazolidine-substituted pyridine can be hydrogenated in a diastereoselective manner, followed by cleavage of the auxiliary to yield an enantioenriched fluorinated piperidine.

Organocatalysis has also proven to be a powerful tool for the enantioselective synthesis of fluorinated piperidines. For instance, a highly enantioselective organocatalytic aza-Michael addition of a pyrazole (B372694) to a difluorinated enoate has been developed as a key step in the synthesis of a complex fluorinated piperidine intermediate. Computational analysis can be used to guide the selection of a highly selective catalyst for such transformations.

Multistep Syntheses from Readily Available Precursors

The synthesis of this compound and its analogues can also be achieved through multistep sequences starting from simple and readily available starting materials. A common strategy involves the construction of a non-fluorinated piperidine ring followed by the introduction of the fluorine atoms at a later stage.

For example, N-Boc-4-piperidone can serve as a versatile starting material. This compound can be fluorinated using a variety of reagents, such as diethylaminosulfur trifluoride (DAST) or novel fluorinating agents like trifluoro-sulfenyl morpholine, to introduce the gem-difluoro group at the 4-position. mdpi.com The Boc protecting group can then be removed, and the phenyl group can be introduced at the 2-position through various methods, such as a nucleophilic addition to an iminium ion intermediate or a transition metal-catalyzed cross-coupling reaction.

Table 2: Example of a Multistep Synthesis of 4,4-Difluoropiperidine Hydrochloride
StepReactionReagentsKey Transformation
1FluorinationN-Boc-4-piperidone, Trifluoro-sulfenyl morpholineIntroduction of the gem-difluoro group
2Deprotection and Salt FormationHydrogen chlorideRemoval of the Boc protecting group and formation of the hydrochloride salt

Functional Group Compatibility and Synthetic Challenges

The synthesis of this compound is often complicated by challenges related to functional group compatibility and the inherent reactivity of fluorinated compounds.

A significant challenge in the synthesis of fluorinated piperidines, particularly through hydrogenation methods, is the potential for hydrodefluorination . This process involves the cleavage of the C-F bond and its replacement with a C-H bond, leading to the formation of undesired byproducts. The choice of catalyst and reaction conditions is critical to minimize this side reaction.

Catalyst poisoning is another common issue, especially in reactions involving nitrogen-containing heterocycles. The lone pair of electrons on the nitrogen atom can coordinate to the metal catalyst, deactivating it and hindering the desired transformation. The use of acidic additives to protonate the nitrogen can help to mitigate this problem.

The presence of the gem-difluoro group can also influence the reactivity of neighboring functional groups. The strong electron-withdrawing nature of the fluorine atoms can decrease the basicity of the piperidine nitrogen. This modulation of pKa can have significant implications for the molecule's biological activity and pharmacokinetic properties.

Furthermore, the synthesis of complex, functionalized analogues of this compound requires careful consideration of functional group tolerance . Many of the synthetic methods employed, such as those involving organometallic reagents or strong acids and bases, may not be compatible with sensitive functional groups. Therefore, the use of protecting groups and the careful planning of the synthetic sequence are often necessary. The development of milder and more functional-group-tolerant synthetic methods remains an active area of research.

Catalyst Systems and Reaction Conditions for Difluoropiperidine Synthesis

The construction of the this compound scaffold is often achieved through multi-step sequences, where the formation of the piperidine ring and the introduction of the gem-difluoro and phenyl substituents are critical stages. Catalysis plays a pivotal role in achieving efficiency and selectivity in these transformations.

Transition-Metal Catalysis in C–N Bond Formation

Transition-metal catalysis is a cornerstone in the synthesis of piperidine derivatives, including those bearing fluorine atoms. The formation of the crucial C–N bond to construct the heterocyclic ring can be accomplished through various strategies, often involving palladium or rhodium-based catalysts.

One prominent approach involves the catalytic hydrogenation of appropriately substituted pyridine precursors. For instance, the reduction of a fluorinated pyridine derivative can lead to the corresponding piperidine. While specific examples detailing the direct synthesis of this compound via this method are not extensively documented in publicly available literature, the general principles are well-established. Rhodium catalysts, such as rhodium oxide, have been shown to be effective for the hydrogenation of functionalized pyridines under mild conditions. nih.gov A one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridine precursors has been demonstrated as a straightforward process to form all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. researchgate.net

Another powerful strategy is the palladium-catalyzed cross-coupling reaction to form C-N bonds. While direct arylation of a pre-formed 4,4-difluoropiperidine at the C2 position is a plausible route, the more common approach involves the cyclization of a fluorinated aminoalkene precursor. The specific catalyst and ligand system is crucial for achieving high yields and selectivity.

Catalyst SystemSubstrate TypeKey Features
Rhodium on Carbon (Rh/C)Fluorinated PyridinesDearomatization-hydrogenation
Rhodium Oxide (Rh₂O₃)Functionalized PyridinesMild reaction conditions
Palladium ComplexesAryl Halides and AminesC-N bond formation

Role of Brønsted Acids in Catalytic Systems

Brønsted acids can play a significant role in the synthesis of piperidines, often acting as catalysts or co-catalysts to promote key bond-forming reactions. In the context of synthesizing 2-phenylpiperidine scaffolds, Brønsted acids can catalyze intramolecular cyclization reactions of aminoalkenes. researchgate.net

The mechanism typically involves the protonation of a double bond or a leaving group, which generates a carbocation intermediate. This intermediate is then trapped intramolecularly by the amine nucleophile to form the piperidine ring. The choice of Brønsted acid and solvent is critical to control the reaction rate and minimize side reactions. While specific applications of Brønsted acids in the direct synthesis of this compound are not extensively detailed, their utility in forming the core piperidine structure is a well-established principle in organic synthesis. For instance, trifluoromethanesulfonic acid (TfOH) in a cation-stabilizing solvent like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) has been used for efficient cycloaromatization reactions.

Brønsted AcidRole in SynthesisReaction Type
Trifluoromethanesulfonic Acid (TfOH)CatalystIntramolecular Cyclization
Sulfuric Acid (H₂SO₄)CatalystDehydration/Cyclization
p-Toluenesulfonic Acid (p-TsOH)CatalystImine formation/Cyclization

Heterogeneous Catalysis in Fluorinated Piperidine Synthesis

Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and reuse, which aligns with the principles of green chemistry. In the synthesis of fluorinated piperidines, heterogeneous catalysts are primarily employed for hydrogenation reactions.

The catalytic hydrogenation of fluorinated pyridine precursors is a direct and atom-economical method to access fluorinated piperidines. Palladium on carbon (Pd/C) is a commonly used heterogeneous catalyst for this transformation. The reaction conditions, such as hydrogen pressure, temperature, and solvent, need to be carefully optimized to achieve high conversion and selectivity, while minimizing potential side reactions like hydrodefluorination. The synthesis of a variety of substituted all-cis-(multi)fluorinated piperidines has been achieved through a one-pot rhodium-catalyzed dearomatization–hydrogenation of fluoropyridine precursors. researchgate.net

Heterogeneous CatalystReaction TypeKey Advantages
Palladium on Carbon (Pd/C)HydrogenationReadily available, efficient
Platinum on Carbon (Pt/C)HydrogenationHigh activity
Rhodium on Alumina (Rh/Al₂O₃)HydrogenationGood selectivity

Atom Economy and Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to minimize waste, reduce energy consumption, and use less hazardous substances. When evaluating the synthesis of this compound, several green chemistry metrics can be applied.

Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts and thus have lower atom economies. Synthetic routes that maximize the incorporation of starting material atoms into the final product are preferred.

Process Mass Intensity (PMI) is another key metric, particularly in the pharmaceutical industry. PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the active pharmaceutical ingredient (API) produced. A lower PMI indicates a more sustainable and efficient process. researchgate.net

For the synthesis of 4,4-difluoropiperidine hydrochloride, a key precursor, a patented method starts from N-Boc-4-piperidone. While this route is effective, a green chemistry analysis would consider the solvents used (e.g., dichloromethane), the nature of the fluorinating agent, and the workup procedures to calculate the PMI and identify areas for improvement. The use of heterogeneous catalysts, as discussed in section 2.3.3, can significantly improve the greenness of a synthesis by allowing for catalyst recycling and reducing downstream processing.

Conformational Analysis and Stereoelectronic Effects in 4,4 Difluoro 2 Phenylpiperidine Systems

Influence of Vicinal and Geminal Fluorine on Piperidine (B6355638) Conformation

The presence of fluorine on the piperidine ring significantly alters its conformational landscape. While vicinal fluorine (on adjacent carbons) introduces gauche interactions, the geminal difluoro group at the C-4 position in 4,4-Difluoro-2-phenylpiperidine exerts its influence primarily through stereoelectronic effects rather than direct steric hindrance.

The C-F bond is highly polar and has low-lying antibonding orbitals (σ*C-F). These orbitals can act as electron acceptors in hyperconjugative interactions. In a piperidine ring, the geminal difluoro substitution at C-4 has a notable impact on the ring's geometry. It can affect the puckering of the ring and influence the torsional angles. The primary effect of the C(4)-F₂ group is electronic; it withdraws electron density from the ring, which can modulate the bond lengths and angles throughout the heterocycle. This electronic perturbation is crucial in determining the stability of conformers, especially when other substituents are present. For instance, studies on related fluorinated heterocycles show that geminal difluorination can rigidify the ring system, potentially raising the energy barrier for chair-chair interconversion. dtic.mil

Stereoelectronic Interactions Governing Molecular Geometries (e.g., Gauche Effect)

Stereoelectronic effects are dominant in dictating the conformational preferences of fluorinated piperidines. masterorganicchemistry.com The key interactions at play in this compound include hyperconjugation and dipole-dipole interactions.

Hyperconjugation: The most significant stabilizing interactions involve the donation of electron density from a bonding orbital to a nearby antibonding orbital. In the context of the C4-difluoro group, this often involves the donation from an anti-periplanar C-H or C-C bond into the σC-F antibonding orbital. nih.gov This type of σ → σ interaction is a manifestation of the gauche effect. nih.gov For example, an axial C-F bond at C-4 can be stabilized by electron donation from the axial C-H bonds at C-3 and C-5. These interactions are highly dependent on the geometry, requiring a dihedral angle close to 180° for maximum orbital overlap.

The combination of these effects determines the subtle energy differences between the possible chair conformations. While steric effects (A-value) would strongly disfavor an axial phenyl group, stereoelectronic interactions can counteract this, sometimes leading to surprising conformational preferences. nih.gov

Conformational Preferences and Isomeric Equilibria

The central question in the conformational analysis of this compound is the equilibrium between the two chair conformers: one with the C-2 phenyl group in an axial position and one with it in an equatorial position.

In a non-fluorinated 2-phenylpiperidine, the phenyl group has a strong preference for the equatorial position to avoid 1,3-diaxial steric interactions. However, the gem-difluoro group at C-4 introduces powerful stereoelectronic effects that can alter this equilibrium.

Equatorial-Phenyl Conformer: In this conformation, the bulky phenyl group avoids steric clashes. The primary stereoelectronic interactions would be between the C-F bonds and the adjacent C-C and C-H bonds of the piperidine ring.

Axial-Phenyl Conformer: This conformer suffers from significant 1,3-diaxial strain between the phenyl group and the axial hydrogens at C-4 and C-6. However, this orientation might be stabilized by favorable hyperconjugative interactions. For instance, an interaction between the electron-rich C2-C(phenyl) bond and the antibonding orbital of an axial C-F bond could provide some stabilization, although this is less commonly cited than C-H → C-F* interactions.

Table 1: Factors Influencing Conformational Equilibrium in this compound
FactorFavors Equatorial-Phenyl ConformerFavors Axial-Phenyl ConformerGoverning Principle
Steric HindranceAvoidance of 1,3-diaxial interactions.
Hyperconjugation (σC-H → σ*C-F)Stabilizes the ring; depends on specific anti-periplanar arrangements in both conformers.
Dipole Moment??The preferred conformer will have a lower net dipole moment, which is solvent-dependent. d-nb.infonih.gov

Impact of Substituent Effects on Ring Flexibility and Rigidity

Substituents not only influence the position of the conformational equilibrium but also affect the flexibility of the piperidine ring itself. The gem-difluoro group at the C-4 position is expected to increase the rigidity of the ring. This is due to the Thorpe-Ingold effect, where geminal substitution can decrease the endocyclic bond angle and bring other groups closer, increasing steric strain in the transition state for ring inversion.

Derivatization and Scaffold Modification of 4,4 Difluoro 2 Phenylpiperidine

Introduction of Diverse Functionalities onto the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring serves as a primary handle for introducing a wide array of functional groups, significantly influencing the molecule's polarity, basicity, and interaction with biological targets. Common strategies for N-functionalization include N-alkylation, N-acylation, and reductive amination.

N-Alkylation and N-Acylation: Direct N-alkylation with alkyl halides (e.g., iodopropane) in the presence of a mild base like potassium carbonate is a straightforward method to introduce small alkyl chains. Similarly, N-acylation can be achieved using acyl chlorides or anhydrides to form corresponding amides. These reactions are fundamental in exploring the steric and electronic requirements of binding pockets in target proteins.

Reductive Amination: A highly versatile and widely used method for N-substitution is reductive amination. This reaction involves the condensation of the piperidine nitrogen with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. This approach avoids the potential for overalkylation that can occur with direct alkylation. Common reducing agents for this transformation include sodium triacetoxyborohydride and sodium cyanoborohydride, which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. This method allows for the introduction of a vast range of substituents, from simple alkyl groups to more complex aromatic and heterocyclic moieties.

Table 1: Examples of N-Substitution Reactions on Piperidine Scaffolds

Reaction Type Reagents and Conditions Product Type
N-Alkylation Alkyl halide (e.g., R-I), K₂CO₃, Acetonitrile, Reflux N-Alkylpiperidine
N-Acylation Acyl chloride (e.g., R-COCl), Triethylamine, Dichloromethane N-Acylpiperidine (Amide)

Functionalization of the Phenyl Moiety

Modification of the phenyl ring is crucial for fine-tuning electronic properties, improving selectivity, and establishing key interactions with biological targets. The primary methods for functionalizing the phenyl group are electrophilic aromatic substitution and modern cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS): Classical EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed to introduce substituents onto the phenyl ring. The directing effects of the piperidine ring and any existing substituents on the phenyl group will govern the position of the incoming electrophile. The piperidine moiety is generally considered an activating, ortho-, para-directing group, although its directing influence can be modulated by the nature of the substituent on the piperidine nitrogen.

Palladium-Catalyzed Cross-Coupling Reactions: For more precise and varied modifications, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. researchgate.netsigmaaldrich.comlibretexts.org Reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Buchwald-Hartwig (for C-N bond formation) couplings allow for the introduction of a diverse range of aryl, heteroaryl, alkyl, and amino groups. researchgate.netsigmaaldrich.comlibretexts.org These reactions typically require a pre-functionalized phenyl ring (e.g., with a halide or triflate) and offer high functional group tolerance and mild reaction conditions. sigmaaldrich.com This enables the construction of complex biaryl systems and other derivatives that are difficult to access through classical methods. libretexts.org

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for Phenyl Ring Functionalization

Reaction Name Coupling Partners Bond Formed Typical Catalyst System
Suzuki-Miyaura Aryl Halide/Triflate + Organoboron Compound C-C (Aryl-Aryl) Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base
Stille Aryl Halide/Triflate + Organostannane C-C (Aryl-Aryl/Alkenyl) Pd(0) catalyst (e.g., Pd(PPh₃)₄)
Buchwald-Hartwig Aryl Halide/Triflate + Amine C-N (Aryl-Amine) Pd catalyst + Ligand (e.g., BINAP)

Stereochemical Control in Subsequent Derivatization Reactions

The 4,4-difluoro-2-phenylpiperidine core contains a stereocenter at the C2 position. This existing chirality can be exploited to influence the stereochemical outcome of subsequent reactions that introduce new stereocenters, a process known as diastereoselective synthesis.

For instance, the lithiation of N-Boc-2-phenylpiperidine at the benzylic C2 position, followed by quenching with an electrophile, can proceed with high diastereoselectivity. rsc.org The chiral environment established by the existing stereocenter and the conformation of the piperidine ring can direct the approach of the incoming electrophile, leading to the preferential formation of one diastereomer over the other. The choice of solvent, temperature, and the nature of the N-protecting group (like the Boc group) are critical in maximizing this stereocontrol. rsc.org Such strategies are vital for synthesizing stereochemically pure compounds, which is often a prerequisite for potent and selective biological activity, as different stereoisomers can have vastly different pharmacological profiles. rsc.org

Exploration of Substituent Effects on Molecular Recognition (Structure-Activity Relationships - SAR, theoretical and in vitro design aspects only)

Understanding the structure-activity relationship (SAR) is fundamental to rational drug design. For the this compound scaffold, SAR studies involve systematically modifying the molecule and assessing the impact of these changes on its binding affinity and activity at a biological target through in vitro assays.

Role of the Gem-Difluoro Group: The C4 gem-difluoro substitution is a key feature. It lowers the pKa of the piperidine nitrogen compared to its non-fluorinated analog, which can affect the molecule's ionization state at physiological pH and its ability to form ionic bonds. Furthermore, the C-F bonds can engage in favorable orthogonal multipolar interactions with protein backbones, potentially enhancing binding affinity.

Influence of Phenyl and Nitrogen Substituents: In vitro binding assays are used to quantify the affinity of derivatives for their target receptor or enzyme. For example, in studies of related 4-phenylpiperidine (B165713) and 4-phenylpiperazine analogs as monoamine oxidase (MAO) inhibitors, it was found that the properties of para-substituents on the phenyl ring significantly influenced affinity. acs.org Large, hydrophobic substituents tended to produce compounds with high MAO-B affinity, whereas substituents with a low dipole moment yielded compounds with high MAO-A affinity. acs.org Similarly, modifications at the piperidine nitrogen can drastically alter potency and selectivity by probing different regions of a binding pocket. Theoretical modeling and computational docking studies can complement these in vitro findings by predicting binding modes and rationalizing observed SAR trends, guiding the design of next-generation analogs with improved properties.

Table 3: Hypothetical SAR Data for this compound Derivatives (Illustrative)

Derivative N-Substituent (R¹) Phenyl Substituent (R²) In Vitro Target Binding (IC₅₀, nM)
1 -H -H 500
2 -CH₃ -H 250
3 -CH₂CH₂Ph -H 80
4 -CH₃ 4'-Cl 150

| 5 | -CH₃ | 4'-OCH₃ | 400 |

Note: This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data.

Design of Conformationally Restricted Analogues

The flexibility of the piperidine ring allows it to adopt multiple conformations (e.g., chair, boat, twist-boat). While this flexibility can be advantageous for binding to some targets, it can also be a liability, leading to a loss of entropy upon binding and potential off-target effects. To address this, conformationally restricted analogues can be designed to lock the molecule into a specific, biologically active conformation.

Strategies to achieve conformational restriction include:

Introduction of Bicyclic Systems: Bridging the piperidine ring, for example, by creating a bond between the nitrogen and another carbon atom (e.g., C3 or C5), can create rigid bicyclic structures. These structures severely limit the conformational freedom of the scaffold.

Incorporation of Sterically Demanding Groups: Placing bulky substituents on the piperidine ring or on the nitrogen atom can favor a particular chair conformation and restrict the rotation of the phenyl ring.

Formation of Spirocyclic Systems: Introducing a spirocyclic center at a carbon atom of the piperidine ring is another effective way to reduce flexibility and explore different three-dimensional chemical space.

The design of such rigid analogues, guided by computational energy calculations and insights from SAR, can lead to compounds with enhanced potency, improved selectivity, and a better-defined understanding of the pharmacophore.

4,4 Difluoro 2 Phenylpiperidine As a Building Block in Complex Chemical Synthesis

Precursor Role in the Synthesis of Advanced Heterocyclic Systems

The 4,4-difluoro-2-phenylpiperidine moiety is a foundational component for the synthesis of more elaborate heterocyclic frameworks. Modern synthetic methodologies enable the transformation of this stable core into a variety of complex structures, which are of significant interest in medicinal chemistry and materials science. rsc.org The presence of the difluoro group can enhance the metabolic stability and binding affinity of the resulting molecules.

Researchers have developed strategies to utilize such fluorinated piperidines as key intermediates. For instance, the piperidine (B6355638) nitrogen offers a reactive handle for N-alkylation or N-arylation, allowing for its fusion or linkage to other heterocyclic rings. The synthesis of functionalized indolizines, for example, can be achieved through annulation reactions involving substituted piperidines as building blocks. mdpi.com Similarly, the synthesis of polyhydroxylated piperidine alkaloids like fagomine (B1671860) and 2-deoxynojirimycin from chiral precursors highlights the importance of the piperidine core in building complex, biologically active heterocycles. nih.gov While these examples use different piperidine precursors, the principles are directly applicable to derivatives like this compound. The development of new synthetic methods continues to expand the toolkit available to chemists, allowing for the rapid generation of diverse and functionalized heterocyclic compounds from such building blocks. rsc.orgosi.lv

Table 1: Illustrative Transformations of Piperidine Scaffolds into Advanced Heterocyclic Systems This table presents generalized synthetic pathways applicable to piperidine derivatives.

Starting Building Block Reaction Type Resulting Heterocyclic System
Substituted Piperidine [3+2] Annulation Functionalized Indolizine
Chiral Piperidine Precursor Reductive Cyclization / Dihydroxylation Polyhydroxylated Piperidine Alkaloid
N-H Piperidine Derivative Buchwald-Hartwig Amination N-Aryl-piperidine fused systems
Piperidine Derivative Multi-component Reaction Highly substituted fused heterocycles

Applications in the Construction of Polycyclic Molecular Architectures

The rigid structure of the this compound ring makes it an excellent foundation for the stereocontrolled synthesis of polycyclic and spirocyclic compounds. Polycyclic structures containing piperidine rings are prevalent in natural products and synthetic drugs. The synthesis of these complex architectures often relies on intramolecular reactions where the piperidine ring is pre-formed and then used to direct the formation of subsequent rings.

Strategies for constructing polycyclic systems from piperidine intermediates include:

Intramolecular Cycloadditions: A substituent attached to the piperidine nitrogen or carbon framework can undergo a cycloaddition reaction with another part of the molecule to form a new ring.

Ring-Closing Metathesis (RCM): Diene-substituted piperidines can be cyclized to form bicyclic structures.

Pictet-Spengler and Bischler-Napieralski Reactions: These classic reactions can be adapted to use piperidine derivatives to construct isoquinoline (B145761) and other fused polycyclic aromatic systems.

Dieckmann Condensation: 4-Piperidones, which can be derived from the corresponding piperidines, are common starting materials for building fused ring systems via intramolecular condensation reactions. dtic.mil

The synthesis of pyridine- and piperidine-containing polycyclic compounds has been explored using various methods, demonstrating the versatility of these six-membered rings in constructing complex molecular frameworks. chemintech.ru The difluoro substitution in this compound can influence the reactivity and conformational preferences of the ring, offering opportunities for novel stereochemical outcomes in polycyclic synthesis.

Strategies for Integrating this compound into Larger Pharmacophore Frameworks

The 4-phenylpiperidine (B165713) scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The introduction of gem-difluoro groups at the 4-position is a modern strategy to modulate physicochemical properties such as lipophilicity, pKa, and metabolic stability without drastically altering the core shape recognized by biological targets.

Integration of the this compound building block into a larger pharmacophore is typically achieved through functionalization of the piperidine nitrogen. Common synthetic strategies include:

Reductive Amination: Coupling of the secondary amine with an aldehyde or ketone to introduce a wide variety of substituents.

N-Alkylation: Reaction with alkyl halides or tosylates to append alkyl chains or more complex side chains.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach aryl or heteroaryl groups.

Amide Bond Formation: Acylation of the piperidine nitrogen with acyl chlorides or carboxylic acids to form amide linkages, often found in bioactive molecules.

Research has demonstrated the synthesis of 4-phenylpiperidine libraries targeting specific receptors, such as the mu-opioid and dopamine (B1211576) D2 receptors. nih.govnih.gov For example, modifying the N-substituent of a 4-phenylpiperidine core led to the discovery of potent and selective receptor modulators. nih.gov These studies underscore how systematic modification of the piperidine building block allows for the fine-tuning of pharmacological activity.

Table 2: Synthetic Strategies for Pharmacophore Integration

Integration Strategy Reagents/Conditions Resulting Linkage Target Class Example
N-Alkylation Propyl iodide, K₂CO₃ N-Propyl Dopamine Receptor Ligands nih.gov
N-Acylation Carboxylic acid, coupling agent (e.g., HATU) N-Amide Opioid Receptor Ligands nih.gov
Reductive Amination Aldehyde, NaBH(OAc)₃ N-Benzyl/Alkyl Various CNS agents
N-Arylation Aryl bromide, Pd catalyst, base N-Aryl Kinase Inhibitors

Chiral Auxiliary or Chiral Pool Starting Material

The presence of a stereocenter at the C2 position allows enantiomerically pure this compound to be a valuable asset in asymmetric synthesis, either as a chiral auxiliary or as a chiral pool starting material.

Chiral Pool Starting Material: In chiral pool synthesis, a readily available, enantiopure natural or synthetic compound is used as a starting material, and its inherent chirality is carried through the synthetic sequence to the final product. Enantiomerically resolved (2R)- or (2S)-4,4-difluoro-2-phenylpiperidine is an ideal candidate for this approach. The stereocenter at C2 can direct the stereochemistry of subsequent reactions on the ring or on substituents attached to it. This strategy is efficient as it avoids the need for a late-stage chiral resolution or an asymmetric synthesis step. The synthesis of complex piperidine alkaloids such as fagomine has been successfully achieved using a chiral pool approach, establishing a precedent for this methodology within the piperidine class. nih.gov

Chiral Auxiliary: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. sigmaaldrich.com After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. While the iron complex [(η⁵-C₅H₅)Fe(CO)(PPh₃)] is a well-known chiral auxiliary for acyl ligands, iupac.org chiral amines and their derivatives can also serve this function. In principle, (2R)- or (2S)-4,4-difluoro-2-phenylpiperidine could be used as a chiral auxiliary. For example, it could be converted into a chiral enamine to direct the asymmetric alkylation of a ketone, or it could be used to form a chiral amide to direct reactions on the acyl group. The use of phenylglycinate as a chiral auxiliary in the synthesis of α,α-difluoro-β-amino esters demonstrates the applicability of chiral amine-derived structures in controlling the stereochemistry of reactions involving fluorinated building blocks. researchgate.net

Table 3: Comparison of Chiral Synthesis Strategies

Concept Description Role of this compound Fate of the Piperidine Moiety
Chiral Pool Synthesis Uses an enantiopure starting material to build a new chiral molecule. The enantiopure piperidine is the starting scaffold. Its chirality is transferred to the final product. Remains as an integral part of the final molecular structure.
Chiral Auxiliary A recoverable enantiopure compound that temporarily directs a stereoselective reaction. The enantiopure piperidine is temporarily attached to a prochiral substrate to control stereochemistry. Cleaved from the product after the key stereoselective step and is ideally recovered.

Future Directions and Research Opportunities

Development of Novel and Efficient Synthetic Pathways

The synthesis of fluorinated piperidines presents unique challenges, and the development of novel, efficient, and scalable synthetic routes is a key area of ongoing research. nih.gov A significant hurdle in the synthesis of fluorinated piperidines is the potential for hydrodefluorination during catalytic hydrogenation of fluoropyridine precursors. nih.gov

Future research will likely focus on the following areas:

Catalyst Development: The design of new heterogeneous and homogeneous catalysts that can selectively reduce the pyridine (B92270) ring without cleaving the C-F bond is of paramount importance. nih.govacs.org This includes exploring novel metal catalysts and supporting materials that offer improved chemoselectivity.

Dearomatization Strategies: Non-catalytic methods, such as dearomatization of fluoropyridines followed by stereoselective hydrogenation, offer a promising alternative to direct hydrogenation. eurekalert.org Further exploration of dearomatizing reagents and reaction conditions could lead to more general and efficient synthetic protocols.

Flow Chemistry: The application of continuous flow technologies for the synthesis of 4,4-difluoro-2-phenylpiperidine and its derivatives could offer advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or intermediates.

Enzymatic and Biocatalytic Methods: The use of enzymes or whole-cell biocatalysts for the stereoselective synthesis of fluorinated piperidines is a nascent but rapidly growing field. This approach could provide access to enantiomerically pure compounds that are difficult to obtain through traditional chemical synthesis.

Advanced Stereocontrol in Difluoropiperidine Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the stereocenters in the this compound scaffold is crucial for the discovery of potent and selective drug candidates.

Key research opportunities in this area include:

Asymmetric Catalysis: The development of new chiral catalysts for the enantioselective synthesis of 2-substituted 4,4-difluoropiperidines is a major focus. nih.gov This includes the use of chiral phosphines in annulation reactions and the development of bifunctional catalysts that can control multiple stereocenters in a single step. nih.govpurdue.edu

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries attached to the piperidine (B6355638) nitrogen or other positions can guide the stereochemical outcome of subsequent reactions. iupac.org Research into new, easily removable chiral auxiliaries is a promising avenue.

Substrate-Controlled Diastereoselective Reactions: The inherent conformational preferences of the fluorinated piperidine ring can be exploited to control the stereoselectivity of reactions. researchgate.net A deeper understanding of the conformational behavior of these systems through computational and experimental studies will enable the rational design of diastereoselective syntheses. researchgate.net

Dynamic Kinetic Resolution: Combining a kinetic resolution with in-situ racemization of the starting material can, in principle, allow for the conversion of a racemate into a single enantiomer in high yield. The application of this strategy to the synthesis of enantiomerically pure this compound derivatives is an area ripe for exploration.

Integration of Artificial Intelligence and Machine Learning in Scaffold Design

Future applications of AI and ML in this area include:

Predictive Modeling: AI/ML models can be trained to predict the physicochemical properties (e.g., pKa, logP, solubility) and biological activities of virtual compounds based on their chemical structure. blackthorn.ai This can help to prioritize the synthesis of molecules with the most promising profiles.

De Novo Design: Generative AI models can design novel this compound analogs with desired properties from scratch. nih.gov These models can explore a vast chemical space to identify synthetically accessible molecules with high predicted activity and favorable drug-like properties.

Synthetic Route Prediction: Retrosynthesis prediction tools powered by AI can help chemists to devise efficient synthetic routes to novel target molecules, saving time and resources in the laboratory.

Optimization of Lead Compounds: AI/ML algorithms can be used to guide the optimization of lead compounds by suggesting structural modifications that are likely to improve potency, selectivity, and pharmacokinetic properties. nih.govsbpdiscovery.org

Expansion of the Chemical Space around the this compound Core

Exploring the chemical space around the this compound core is essential for identifying new drug candidates with diverse biological activities. This involves the systematic modification of the phenyl ring, the piperidine nitrogen, and other positions on the scaffold to understand the structure-activity relationships (SAR). chemrxiv.orgdndi.orgacs.org

Key strategies for expanding the chemical space include:

Combinatorial Chemistry and Library Synthesis: The use of solid-phase synthesis and other high-throughput techniques can facilitate the rapid generation of large libraries of this compound analogs for biological screening. nih.gov

Fragment-Based Drug Discovery (FBDD): The this compound scaffold can be used as a 3D fragment in FBDD campaigns to identify new binding partners and starting points for lead discovery. nih.gov

Bioisosteric Replacement: The systematic replacement of functional groups with their bioisosteres can lead to analogs with improved properties. For example, replacing the phenyl ring with various heteroaromatic rings can modulate the electronic and steric properties of the molecule and lead to new interactions with the biological target.

Diversification of Substituents: The introduction of a wide range of substituents at various positions on the scaffold can lead to the discovery of new SAR trends and the identification of compounds with novel biological activities. chemrxiv.orgresearchgate.netnih.gov

Below is a table summarizing the structure-activity relationship (SAR) of a series of 4,4-difluoropiperidine (B1302736) analogs, highlighting the impact of different substituents on their binding affinity for the dopamine (B1211576) 4 receptor (D4R). chemrxiv.orgresearchgate.net

CompoundR GroupKi (nM) for D4R
8a4-fluorophenylSimilar to 7a
8b3,4-difluorophenyl5.5
8c3-methylphenyl13
8d4-chlorophenyl53
8ephenyl27
8f3-fluoro-4-methylphenyl72
8g-kvarious heterocyclic ethers150 - 1,660

Exploration of this compound Scaffolds for Chemical Biology Probes

High-quality chemical probes are essential tools for dissecting biological pathways and validating new drug targets. The unique properties of the this compound scaffold make it an attractive starting point for the development of such probes.

Future research in this area could focus on:

Fluorescent Probes: The incorporation of fluorophores into the this compound scaffold could enable the development of probes for fluorescence microscopy, flow cytometry, and other imaging applications to visualize the localization and dynamics of their biological targets.

Photoaffinity Probes: The introduction of a photoreactive group would allow for the covalent labeling of the target protein upon photoactivation, facilitating target identification and validation.

Positron Emission Tomography (PET) Ligands: The incorporation of a positron-emitting radionuclide, such as fluorine-18, into the this compound scaffold could lead to the development of PET tracers for in vivo imaging of their targets in the brain and other organs. nih.govnih.gov The development of such probes would be invaluable for studying disease progression and the effects of drugs in living subjects.

Tool Compounds for Target Validation: Analogs with high potency and selectivity for a specific target can serve as valuable "tool compounds" to investigate the biological function of that target in cellular and animal models. nih.gov The exceptional selectivity of some reported 4,4-difluoropiperidine derivatives makes them prime candidates for development as such tools. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4,4-Difluoro-2-phenylpiperidine, considering yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or catalytic hydrogenation. For example, fluorination of piperidine precursors using reagents like DAST (diethylaminosulfur trifluoride) can introduce difluoro groups. Reaction conditions (temperature, solvent, catalyst) must be optimized via factorial design to maximize yield and minimize byproducts . Characterization via 19F^{19}\text{F} NMR and HPLC-PDA ensures purity (>95%) and validates structural integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use X-ray crystallography for precise stereochemical analysis, complemented by DFT calculations to map electronic properties (e.g., dipole moments, HOMO-LUMO gaps). Spectroscopic methods like 1H^{1}\text{H}/13C^{13}\text{C} NMR and IR verify functional groups, while mass spectrometry confirms molecular weight. PubChem-derived SMILES strings aid in computational modeling .

Q. What stability studies are critical for this compound under experimental storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation. Monitor via HPLC for impurities and LC-MS for degradation pathways (e.g., hydrolysis of the piperidine ring). Store in inert atmospheres (<5% O2_2) at -20°C to prevent fluorinated bond cleavage .

Advanced Research Questions

Q. How can reaction kinetics and mechanisms be elucidated for this compound in catalytic systems?

  • Methodological Answer : Employ stopped-flow spectroscopy or in-situ FTIR to track intermediate formation. Kinetic isotope effects (KIEs) and Hammett plots reveal rate-determining steps. Computational tools (Gaussian, ORCA) model transition states, while isotopic labeling (2H^{2}\text{H}, 13C^{13}\text{C}) validates mechanistic hypotheses .

Q. What strategies can resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Perform meta-analyses of dose-response curves (IC50_{50}, EC50_{50}) across cell lines (e.g., HEK293 vs. HeLa). Control for assay variables (pH, serum concentration) using factorial design . Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer : Use molecular dynamics (MD) simulations (AMBER, GROMACS) to study solvation effects and QM/MM hybrid models for reaction barriers. ADMET predictors (e.g., SwissADME) forecast metabolic stability and toxicity. Validate predictions with experimental data from LC-MS/MS and microsomal assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported binding affinities of this compound to CNS targets?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., TR-FRET vs. radioligand binding). Use orthogonal techniques like ITC (isothermal titration calorimetry) for thermodynamic profiling. Cross-validate with cryo-EM structures of ligand-target complexes to resolve steric vs. electronic effects .

Experimental Design

Q. What factorial design approaches optimize the enantioselective synthesis of this compound?

  • Methodological Answer : Apply a 2k^k factorial design to variables like catalyst loading (e.g., chiral Ru complexes), temperature, and solvent polarity. Analyze enantiomeric excess (ee) via chiral HPLC. Response surface methodology (RSM) identifies optimal conditions for scalability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.